molecular formula C15H19ClN4O3S2 B2608142 N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1171747-80-0

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2608142
CAS No.: 1171747-80-0
M. Wt: 402.91
InChI Key: SNKZPFXZEVBRGB-UHFFFAOYSA-N
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Description

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a sulfonamide group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound inhibits both COX-1 and COX-2 enzymes, leading to reduced inflammation and pain . Additionally, it has been shown to interact with bacterial enzymes, exhibiting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound maintains its efficacy in reducing inflammation and inhibiting bacterial growth over several weeks . Prolonged exposure may lead to reduced cellular function and viability in some cell types.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without significant adverse effects . At high doses, it can cause toxicity, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for specific cell types and its ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression and DNA replication. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a base to form the piperazine-substituted benzothiazole.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to its combination of a benzothiazole ring, a piperazine ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and biological research .

Properties

IUPAC Name

N-[2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3S2/c1-18(25(2,22)23)10-14(21)19-5-7-20(8-6-19)15-17-12-4-3-11(16)9-13(12)24-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKZPFXZEVBRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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